2-Chloro-6-methoxybenzaldehyde oxime chemical structure
2-Chloro-6-methoxybenzaldehyde oxime chemical structure
An In-depth Technical Guide to 2-Chloro-6-methoxybenzaldehyde Oxime: Synthesis, Characterization, and Synthetic Utility
Introduction
2-Chloro-6-methoxybenzaldehyde oxime is a substituted aromatic aldoxime that serves as a pivotal intermediate in synthetic organic chemistry. While not extensively characterized as an end-product, its true value lies in its role as a precursor to high-value chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro and methoxy groups on the benzene ring ortho to the oxime functionality imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its downstream derivatives.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-Chloro-6-methoxybenzaldehyde oxime. We will delve into its synthesis, elucidate its structural properties through predictive spectroscopic analysis, and explore its primary synthetic application—the dehydration to 2-chloro-6-methoxybenzonitrile. This transformation is of significant interest as substituted benzonitriles are crucial building blocks in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The narrative emphasizes the causality behind experimental choices and protocols, grounding the discussion in established chemical principles.
Molecular Profile and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its molecular identity and physical characteristics. The oxime is synthesized from its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde.
Chemical Structure:
Caption: Chemical Structure of 2-Chloro-6-methoxybenzaldehyde oxime.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source/Comment |
| IUPAC Name | (1E)-1-(2-Chloro-6-methoxyphenyl)methanimine oxide | Standard nomenclature |
| Molecular Formula | C₈H₈ClNO₂ | Derived from structure |
| Molecular Weight | 185.61 g/mol | Calculated |
| Precursor CAS | 29866-54-4 | CAS for 2-chloro-6-methoxybenzaldehyde[1] |
| Appearance | White to off-white solid (Predicted) | Typical for aromatic oximes |
| Boiling Point | >263 °C (Predicted) | Based on precursor aldehyde boiling point of 263°C[1] |
| Density | >1.245 g/cm³ (Predicted) | Based on precursor aldehyde density of 1.245 g/cm³[1] |
Synthesis Protocol: Oximation of 2-Chloro-6-methoxybenzaldehyde
The most direct and efficient method for preparing aldoximes is the condensation reaction between the corresponding aldehyde and hydroxylamine. This reaction is robust, high-yielding, and proceeds under mild conditions.
Expertise & Rationale
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires the addition of a base (e.g., sodium acetate, sodium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile. The choice of sodium acetate provides a buffered system, preventing the pH from becoming too acidic, which would protonate the hydroxylamine and reduce its nucleophilicity.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of 2-Chloro-6-methoxybenzaldehyde Oxime.
Step-by-Step Methodology
This is a general, representative protocol and should be adapted and optimized based on laboratory scale and conditions.[2]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture such as 95% ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (CH₃COONa, 2.5 eq) to the flask. The excess reagents ensure the reaction goes to completion.
-
Reaction Execution: Heat the mixture to reflux and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
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Product Isolation (Workup): Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude oxime product.
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Purification: Collect the solid precipitate by suction filtration and wash thoroughly with cold water to remove inorganic salts. Dry the crude product under vacuum. For higher purity, the oxime can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Structural Elucidation: A Predictive Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 2-Chloro-6-methoxybenzaldehyde Oxime
| Technique | Predicted Features | Rationale and Interpretation |
| ¹H NMR | δ 10.0-11.5 (s, 1H, -NOH)δ 8.2-8.4 (s, 1H, -CH=N)δ 7.2-7.5 (m, 2H, Ar-H)δ 6.9-7.1 (m, 1H, Ar-H)δ 3.8-4.0 (s, 3H, -OCH₃) | The hydroxyl proton (-NOH) is acidic and appears far downfield. The imine proton (-CH=N) is also downfield. The three aromatic protons will show complex splitting due to their coupling. The methoxy protons will appear as a sharp singlet.[2][3] |
| ¹³C NMR | δ 155-160 (C-OCH₃)δ 145-150 (-C=NOH)δ 130-135 (C-Cl)δ 110-130 (Aromatic C, CH)δ 55-60 (-OCH₃) | The carbon attached to the methoxy group and the imine carbon are significantly deshielded. The carbon bearing the chlorine will also be downfield. The methoxy carbon appears in the typical range.[4] |
| IR (KBr, cm⁻¹) | 3100-3400 (broad, O-H stretch)1630-1650 (medium, C=N stretch)1570-1600 (C=C ring stretch)1250-1280 (strong, Ar-O stretch)750-800 (strong, C-Cl stretch) | The broad O-H band is characteristic of the oxime hydroxyl group. The C=N stretch is a key diagnostic peak. The strong Ar-O stretch confirms the methoxy group, and the C-Cl stretch appears in the fingerprint region.[3] |
| Mass Spec (EI) | m/z 185/187 (M⁺, M⁺+2) | The molecular ion peak (M⁺) will appear at m/z 185. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M⁺+2 peak at m/z 187 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom. |
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 2-Chloro-6-methoxybenzaldehyde oxime is its function as a precursor to the corresponding nitrile via a dehydration reaction. This transformation is a cornerstone of synthetic chemistry, providing access to the versatile nitrile functional group.
Dehydration to 2-Chloro-6-methoxybenzonitrile
The conversion of an aldoxime to a nitrile involves the elimination of a molecule of water. This reaction requires a dehydrating agent to facilitate the removal of the hydroxyl group. A variety of reagents can accomplish this, including acid anhydrides, thionyl chloride, and modern catalytic methods.[5][6][7][8] Iron-catalyzed methods are gaining prominence due to their efficiency and environmentally benign nature.[8][9]
Reaction Diagram
Caption: Dehydration of the Oxime to the Corresponding Benzonitrile.
Significance in Drug Discovery
The resulting product, 2-chloro-6-methoxybenzonitrile, is a valuable scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles.[10] This versatility makes it an important intermediate. For example, related structures like 2,6-dichlorobenzonitrile are known herbicides and synthetic precursors.[11] The 2,6-disubstituted benzonitrile motif is found in various biologically active molecules, where the substituents modulate the molecule's interaction with biological targets. The presence of chloro and methoxy groups, in particular, can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[12]
Conclusion
2-Chloro-6-methoxybenzaldehyde oxime represents a classic example of a chemical intermediate whose value is realized in its subsequent transformations. Its synthesis is straightforward, relying on the well-established oximation of its parent aldehyde. While its own properties are largely predictive, they align with the expected characteristics of a substituted aromatic aldoxime. The critical utility of this compound is its efficient conversion to 2-chloro-6-methoxybenzonitrile, a versatile building block for constructing more complex molecules. For researchers in medicinal chemistry and drug development, understanding the synthesis and reactivity of such intermediates is fundamental to the design and execution of synthetic campaigns aimed at discovering novel therapeutic agents.
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Tandfonline. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Retrieved from [Link]
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